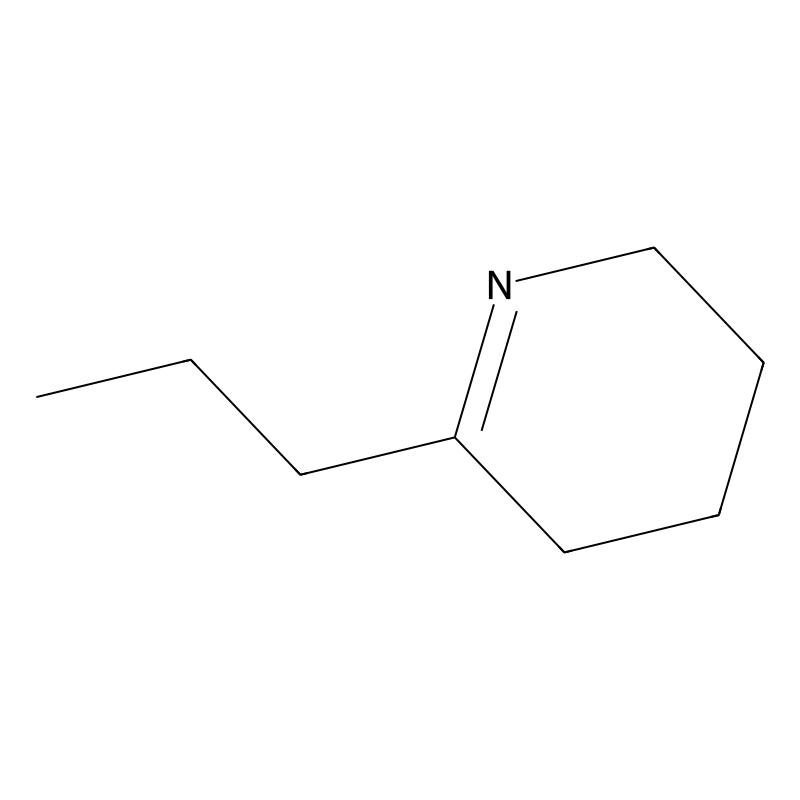

gamma-Coniceine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence and Identification:

gamma-Coniceine is a naturally occurring organic compound classified as a tetrahydropyridine. It has been identified in various plant species, including:

- Poison Hemlock (Conium maculatum): This is the most well-known source of gamma-coniceine, and it is a precursor to the highly toxic compound coniine in the plant's biosynthetic pathway .

- Certain Aloe species: Notably, Aloe globuligemma, Aloe ballyi, Aloe ruspoliana, Aloe ibitiensis, and Aloe deltoideodonta, where gamma-coniceine levels are even higher than coniine .

Biological Activity:

Research suggests that gamma-coniceine possesses various biological activities, including:

- Neuromuscular toxicity: Similar to coniine, gamma-coniceine can exhibit neuromuscular blocking effects, although its potency is considered lower .

- Antimicrobial activity: Studies indicate potential antimicrobial properties of gamma-coniceine against certain bacterial and fungal strains .

Research Applications:

Due to its potential biological activities, gamma-coniceine has been explored in various research areas:

- Understanding the biosynthesis of coniine: Studying gamma-coniceine helps researchers understand the pathway for generating the more potent neurotoxin coniine in poison hemlock .

- Natural product research: Investigating the biological properties of gamma-coniceine and other related compounds from plants can contribute to the discovery of novel therapeutic agents .

- Toxicological studies: Research on gamma-coniceine can provide insights into the potential health risks associated with plants containing this compound.

Gamma-Coniceine is a bicyclic alkaloid primarily derived from the plant Conium maculatum, commonly known as poison hemlock. This compound is structurally characterized by a ring containing a nitrogen atom, making it a member of the piperidine alkaloids. It serves as a precursor to coniine, another toxic alkaloid. Gamma-Coniceine is notable for its role in the biosynthesis of coniine, where it undergoes reduction through the action of an enzyme known as NADPH-dependent gamma-coniceine reductase .

Gamma-coniceine likely shares similar toxic properties with coniine, as it readily converts to the toxin []. However, specific data on the toxicity of gamma-coniceine is limited in available research.

Coniine hazards:

- Coniine is a potent neurotoxin that disrupts the nervous system by blocking neuromuscular junctions, leading to paralysis and respiratory failure [].

- Consumption of plant material containing coniine can be lethal [].

Safety precautions:

- Handling poison hemlock or isolated gamma-coniceine should be done with appropriate personal protective equipment (PPE) to avoid inhalation or skin contact.

- Cyclization: The formation of gamma-coniceine occurs via a non-enzymatic cyclization of 5-oxooctylamine, leading to the creation of its bicyclic structure.

- Reduction: Gamma-Coniceine can be reduced to coniine through the action of NADPH-dependent gamma-coniceine reductase, a reversible reaction that plays a crucial role in its biosynthetic pathway .

- Transamination: In the biosynthetic pathway, gamma-coniceine can also undergo transamination reactions, which involve the transfer of an amino group from one molecule to another, incorporating nitrogen from L-alanine .

Gamma-Coniceine exhibits significant biological activity, particularly as a neurotoxin. It acts as an antagonist to nicotinic acetylcholine receptors, leading to inhibition of neurotransmission. This mechanism can result in severe respiratory paralysis and death if ingested in sufficient quantities. The compound shares toxicological properties with coniine, making it equally hazardous to humans and livestock .

The synthesis of gamma-coniceine can be approached through various methods:

- Natural Biosynthesis: In plants, gamma-coniceine is synthesized from butyryl-CoA and malonyl-CoA units via polyketide synthase pathways, followed by transamination and cyclization reactions .

- Chemical Synthesis: Laboratory synthesis has been achieved through several routes:

- The original synthesis by Ladenburg involved heating N-methylpyridine iodide and performing a series of reactions that ultimately yielded racemic coniine from which gamma-coniceine can be derived .

- More efficient methods have been explored, including variations that utilize different reagents and conditions to enhance yield .

Gamma-Coniceine's primary application lies within pharmacological research due to its neurotoxic properties. While it is primarily studied for its toxicity, there is growing interest in its potential medicinal applications, particularly for pain management without addictive side effects. Its structural similarity to other alkaloids may also provide insights into developing new therapeutic agents .

Research into interaction studies involving gamma-coniceine primarily focuses on its toxicological profile. Studies indicate that it interacts with nicotinic acetylcholine receptors, leading to significant physiological effects such as muscle paralysis and respiratory failure. The compound's interactions are similar to those observed with other alkaloids derived from poison hemlock, reinforcing its classification as a potent neurotoxin .

Several compounds share structural and functional similarities with gamma-coniceine. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Biological Activity | Source |

|---|---|---|---|

| Coniine | Bicyclic Alkaloid | Neurotoxin; antagonist of nicotinic receptors | Poison Hemlock |

| N-Methylconiine | Bicyclic Alkaloid | Similar neurotoxic effects | Poison Hemlock |

| Anabasine | Bicyclic Alkaloid | Nicotinic receptor agonist | Tobacco plants |

| Nicotine | Pyridine Alkaloid | Stimulant; agonist at nicotinic receptors | Tobacco plants |

Gamma-Coniceine is unique due to its specific biosynthetic pathway leading to coniine and its distinct mechanism of action as a neurotoxin. While it shares toxicity with coniine and N-methylconiine, its role as an intermediate in biosynthesis sets it apart from other similar compounds .